![molecular formula C13H12N4OS2 B1490511 7-(2-噻吩基)-2-吡咯烷-1-基[1,3]噻唑并[4,5-d]哒嗪-4(5H)-酮 CAS No. 1105192-70-8](/img/structure/B1490511.png)
7-(2-噻吩基)-2-吡咯烷-1-基[1,3]噻唑并[4,5-d]哒嗪-4(5H)-酮
描述
The compound “2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule that contains several heterocyclic rings, including a pyrrolidine ring, a thienyl ring, a thiazole ring, and a pyridazine ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring of the molecule. The exact method would depend on the specific reactions used to form each type of ring .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be expected to have a rigid, planar structure due to the presence of the aromatic rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar nitrogen and sulfur atoms in its structure .科学研究应用
抗癌活性
噻唑衍生物,包括所述化合物,已被研究用于其在癌症治疗中的潜力。它们可以被合成到各种衍生物中,这些衍生物显示出对抗癌细胞系的希望。 例如,某些噻唑化合物已证明对乳腺癌细胞具有抗肿瘤活性,这可能表明我们的化合物在肿瘤学研究中的潜力 .
抗菌和抗真菌特性
已知噻唑核心具有显著的抗菌和抗真菌特性。 这使得它们在开发新的抗生素和抗真菌剂方面具有价值,尤其是在现存药物耐药性日益成为关注的时代 .
抗炎应用
噻唑衍生物的抗炎特性使其成为开发抗炎药物的候选者。 它们可用于治疗多种炎症性疾病,从关节炎到炎症性肠病 .
抗病毒和抗疟疾作用
噻唑化合物已显示出抗病毒和抗疟疾活性,表明它们可用于治疗病毒感染和疟疾。 这对于开发针对热带地区流行疾病的新疗法尤为重要 .
疼痛管理
噻唑衍生物已参与疼痛治疗药物的开发。 它们在调节疼痛感知方面的作用可能导致新的止痛药,这些止痛药比当前的选择更有效,副作用更少 .
有机电子学
噻唑并[4,5-d]哒嗪酮衍生物已被确定为合成用于塑料电子学的半导体的有希望的构建块。 它们具有高氧化稳定性和刚性平面结构的缺电子体系,可实现有效的分子间π-π重叠,这对于有机光伏器件的应用至关重要 .
神经学研究
噻唑类似物可以作为大脑中各种受体的配体,例如雌激素受体和神经肽。 这为该化合物在神经学研究中的应用开辟了可能性,可能导致神经退行性疾病或精神健康状况的治疗方法 .
心血管治疗
由于其能够作为具有抗血栓活性的纤维蛋白原受体拮抗剂,噻唑衍生物可用于开发心血管药物。 它们可能有助于预防血栓形成等疾病,改善心血管健康 .
未来方向
作用机制
Target of Action
Many compounds with a thiazole core structure have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . They can serve as ligands for various receptors such as estrogen receptors and Y5 adenosine receptors .
生化分析
Biochemical Properties
2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes . By inhibiting PARP-1, 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can induce cell death in cancer cells, making it a potential candidate for anticancer therapies . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in breast cancer cell lines, 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has demonstrated significant anticancer activity by inhibiting cell proliferation and inducing apoptosis . The compound’s ability to alter gene expression and disrupt cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of PARP-1, which leads to the accumulation of DNA damage and subsequent cell death . Additionally, this compound can bind to other biomolecules, such as proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes . The ability of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one to induce changes in gene expression further contributes to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . The degradation of the compound over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions.
Dosage Effects in Animal Models
The effects of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal dosage for therapeutic applications . The threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy.
Metabolic Pathways
2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound has been shown to affect metabolic flux and alter metabolite levels, further contributing to its diverse biological effects . Understanding the metabolic pathways associated with 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one within cells and tissues are essential factors that influence its activity . The compound interacts with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a critical role in determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a key determinant of its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one provides valuable insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-pyrrolidin-1-yl-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c18-12-10-11(9(15-16-12)8-4-3-7-19-8)20-13(14-10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKHIOUBCPKRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



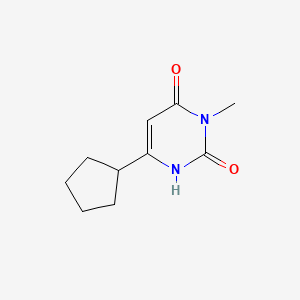

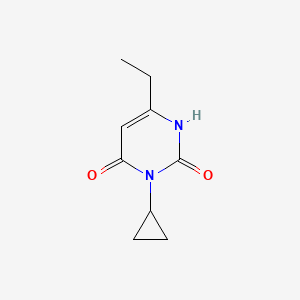


![2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1490437.png)
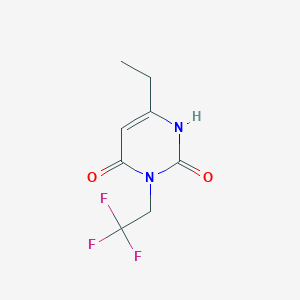
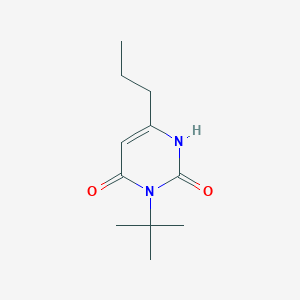

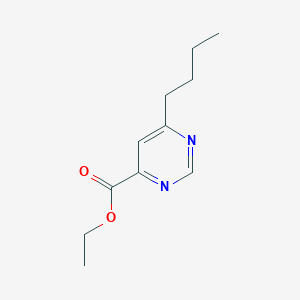
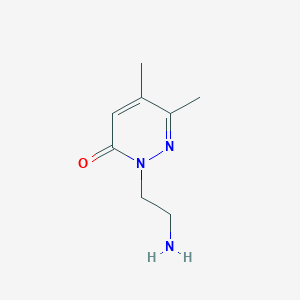
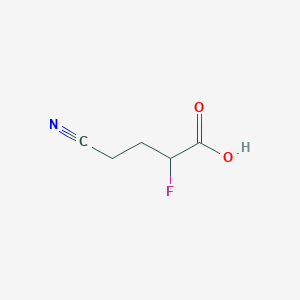

![[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1490449.png)